molecular formula C25H15ClF4N2O4 B14921890 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate

4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate

Cat. No.: B14921890
M. Wt: 518.8 g/mol
InChI Key: YYFGLKZHZSRNOA-CXUHLZMHSA-N
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Description

4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, trifluoromethyl, cyano, methoxy, and fluorobenzoate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then reacted with various reagents to introduce the cyano and oxopropenyl groups. The final step involves the esterification of the intermediate with 3-fluorobenzoic acid under specific conditions such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The process may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl benzoate
  • 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 4-fluorobenzoate

Uniqueness

The uniqueness of 4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 3-fluorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C25H15ClF4N2O4

Molecular Weight

518.8 g/mol

IUPAC Name

[4-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 3-fluorobenzoate

InChI

InChI=1S/C25H15ClF4N2O4/c1-35-22-10-14(5-8-21(22)36-24(34)15-3-2-4-18(27)11-15)9-16(13-31)23(33)32-20-12-17(25(28,29)30)6-7-19(20)26/h2-12H,1H3,(H,32,33)/b16-9+

InChI Key

YYFGLKZHZSRNOA-CXUHLZMHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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